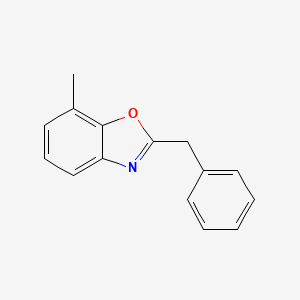
4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-methylbenzyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-tert-butyl-1,3-thiazol-2-yl)-N-(3-methylbenzyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of sulfonamides. TAK-659 has been studied extensively for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
作用机制
TAK-659 works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathway that leads to the activation of immune cells. By inhibiting BTK, TAK-659 reduces the activity of immune cells, which can help to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can reduce inflammation, inhibit the growth of cancer cells, and modulate the immune response. TAK-659 has also been shown to have an effect on the cardiovascular system, reducing blood pressure and improving cardiac function.
实验室实验的优点和局限性
One of the main advantages of TAK-659 for lab experiments is its specificity for BTK. This means that it can be used to study the role of BTK in various diseases and conditions. However, one of the limitations of TAK-659 is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of TAK-659. One area of research is the development of new analogs of TAK-659 that may have improved efficacy and reduced toxicity. Another area of research is the study of TAK-659 in combination with other drugs to improve its effectiveness in the treatment of cancer and autoimmune disorders. Additionally, the role of BTK in various diseases and conditions is still not fully understood, and further research is needed to elucidate its function.
In conclusion, TAK-659 is a promising compound that has potential applications in various scientific research fields. Its specificity for BTK makes it a valuable tool for studying the immune response and the role of BTK in various diseases. However, further research is needed to fully understand the biochemical and physiological effects of TAK-659 and its potential applications in the treatment of cancer and autoimmune disorders.
合成方法
TAK-659 is synthesized by reacting 4-(4-tert-butyl-1,3-thiazol-2-yl) aniline with 2-bromo-5-chlorothiophene-3-sulfonamide in the presence of a palladium catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.
科学研究应用
TAK-659 has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. It has also been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.
属性
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-8-10-18(11-9-16)20-13-21-23-19(12-22(27)26(21)24-20)15-25(2)14-17-6-4-3-5-7-17/h3-13,24H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKQPPHLWEDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CN(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[benzyl(methyl)amino]methyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)


![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)


![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)

![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)
